2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5S2/c1-6-11(4)21-14-18-17-12(19(14)5)8-20-13-15-9(2)7-10(3)16-13/h7,11H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBTVBOVZJEGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325024 | |
| Record name | 2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868221-99-2 | |
| Record name | 2-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties. These compounds have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
Biochemical Pathways
Similar compounds have been found to interact with the aromatase enzyme, potentially affecting the biosynthesis of estrogens.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research has indicated that compounds containing triazole and pyrimidine structures exhibit significant antifungal properties. The compound demonstrates potential as an antifungal agent due to its ability to inhibit the growth of various fungal strains.
Case Studies
- Antifungal Activity Against Candida Species : A study evaluated the efficacy of similar triazole derivatives against Candida albicans, showing promising results in inhibiting growth at low concentrations. The mechanism involves disruption of ergosterol synthesis, a critical component of fungal cell membranes .
- Inhibition of Aspergillus spp. : Another research highlighted the effectiveness of triazole derivatives in treating infections caused by Aspergillus species. The compound's ability to penetrate fungal cell walls enhances its therapeutic potential .
Agricultural Applications
The compound may also have applications in agriculture as a fungicide. Its structural features allow it to interact with fungal enzymes involved in pathogenesis.
Efficacy as a Fungicide
Research indicates that triazole-based compounds can be effective in controlling plant pathogens, thus reducing crop losses. The application of this compound could lead to improved yield and quality in crops susceptible to fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the triazole or pyrimidine rings can enhance its antifungal activity or reduce toxicity to non-target organisms.
Vergleich Mit ähnlichen Verbindungen
The structural and functional attributes of 2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine can be contextualized against three classes of related compounds:
Structural Analogues with Varying Substituents
a. 2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
- Key Difference: The 4-phenyl substitution on the triazole ring (vs.
- Implications : Phenyl groups may improve binding to hydrophobic enzyme pockets, whereas methyl groups offer metabolic stability.
b. 5-{[(4,6-Dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-1,2,4-triazole-3-thiol
- Key Difference : A thiol (-SH) group replaces the butan-2-ylsulfanyl substituent at position 5 of the triazole.
- Implications : The thiol group introduces higher reactivity (e.g., susceptibility to oxidation or disulfide formation) and stronger hydrogen-bonding capacity, which could influence pharmacokinetics .
Functional Analogues with Divergent Core Heterocycles
a. Pyrazole-Thiophene Derivatives (e.g., Compounds 7a and 7b from Molecules, 2012)
- Key Differences : These compounds feature pyrazole and thiophene cores instead of triazole and pyrimidine.
- Synthesis: Both classes utilize sulfur and cyano-containing reagents (e.g., malononitrile), but the pyrazole-thiophene derivatives require additional steps for heterocycle formation .
- Reactivity : Thiophene’s electron-rich nature may enhance electrophilic substitution, whereas pyrimidine’s electron-deficient ring favors nucleophilic attack.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Synthesis of the triazole-thiol precursor : Use NaN₃ and Na₂SO₃ in aqueous conditions (70°C, 12–24 hours) to introduce azide groups, followed by acidification with citric acid to precipitate intermediates .
Coupling with pyrimidine derivatives : Utilize nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to attach the triazole-thiol moiety to the pyrimidine core. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of triazole to pyrimidine) and reaction time (6–8 hours at 80°C) .
- Key Considerations : Monitor pH during acidification (pH 4–5 avoids side reactions) and use flash chromatography (5% MeOH in DCM) for purification .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can resolve methyl groups (δ 1.2–1.4 ppm for butan-2-yl; δ 2.5–2.7 ppm for pyrimidine-CH₃) and confirm sulfanyl linkages (absence of SH protons). ¹³C NMR distinguishes triazole carbons (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 382.12) and detects impurities (e.g., unreacted precursors) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) identifies epimers or co-eluting impurities, as minor changes in mobile phase pH or temperature can separate stereoisomers .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for triazole-pyrimidine hybrids?
- Methodological Answer :
- Metabolic Stability Assays : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation (e.g., sulfanyl oxidation) that may reduce in vivo efficacy .
- Solubility Optimization : Use logP calculations (CLOGP >3 suggests poor aqueous solubility) and formulate with cyclodextrins or PEGylation to enhance bioavailability .
- Dose-Response Re-evaluation : Adjust dosing regimens in animal models to account for pharmacokinetic variability (e.g., higher doses or sustained-release formulations) .
Q. How can computational methods guide the design of derivatives with improved target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on sulfanyl groups forming hydrogen bonds with active-site residues (e.g., Arg-32) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl on triazole) with antibacterial IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD >2 Å indicates poor target retention .
Q. What analytical techniques differentiate between isomeric byproducts formed during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers, particularly if the triazole core has stereogenic centers .
- X-ray Crystallography : Single-crystal analysis definitively assigns regiochemistry (e.g., 1,2,4-triazole vs. 1,3,4-triazole positioning) .
- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between pyrimidine-CH₃ and triazole-CH₂) to confirm spatial arrangement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antibacterial activity of similar triazole-pyrimidine compounds?
- Methodological Answer :
- Standardize Assay Conditions : Use CLSI guidelines for MIC testing (e.g., Mueller-Hinton broth, 18–24 hour incubation) to minimize variability .
- Control for Efflux Pump Activity : Include efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms skew results .
- Replicate Synergy Studies : Test combinations with β-lactams or fluoroquinolones to identify adjuvant effects masked in single-agent assays .
Synthesis Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
